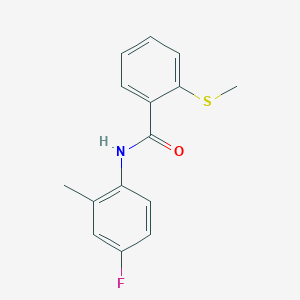
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone, also known as DIM-DMT, is a synthetic compound that belongs to the family of tryptamines. It has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves its binding to the serotonin receptor 5-HT2A, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects the perception of sensory stimuli, mood, and cognition.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to altered perception and mood. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of serotonin on the brain. It also has a relatively long half-life, which allows for longer experiments. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting.
Future Directions
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the effects of serotonin on the brain. Further research is needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves the reaction of 2,5-dimethoxybenzaldehyde with indole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with methyl iodide to form the final product, 2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone.
Scientific Research Applications
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the effects of serotonin on the brain.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-13-7-8-16(21-2)14(11-13)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVOBKHOAGHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)


![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)
